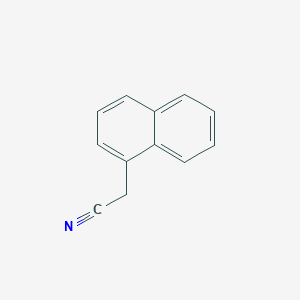

1-Naphthylacetonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9844. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-naphthalen-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRMWUNUKVUHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059630 | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-75-2 | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENEACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV0P82P2R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthylacetonitrile: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Naphthylacetonitrile (CAS No. 132-75-2). It includes detailed experimental protocols, reactivity information, and safety considerations, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

This compound is an organic compound featuring a naphthalene ring substituted with an acetonitrile group.[1] It typically appears as a white to yellow or pale cream solid, which may also be found as a crystalline powder or a fused solid.[2][3] This compound serves as a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and fine chemical industries.[1][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉N | [2][5] |

| Molecular Weight | 167.21 g/mol | [2][5] |

| Melting Point | 33-35 °C | [2][6][7] |

| Boiling Point | 191-194 °C at 18 mmHg | [2][6][7] |

| Density | ~1.111 g/cm³ (rough estimate) | [2][8] |

| Refractive Index (n²⁰/D) | 1.6192 | [2][6][7] |

| Flash Point | >230 °F (>110 °C) | [2][9] |

| Solubility | Insoluble in water.[2][6] Soluble in organic solvents like chloroform (sparingly), dichloromethane (slightly), methanol (slightly), ethanol, and acetone.[1][2] | [1][2][6] |

| LogP (Octanol/Water Partition Coefficient) | 2.68 | [10] |

Spectroscopic Profile

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Key Features and Observations | Source(s) |

| ¹H NMR | Spectra available for this compound.[11] Aromatic protons of the naphthalene ring are expected in the range of 7.0-9.0 ppm. The methylene protons (-CH₂-) adjacent to the nitrile and the aromatic ring would likely appear further downfield than a typical alkane due to deshielding effects, expected around 3.5-4.5 ppm.[12] | [11][12] |

| ¹³C NMR | Spectra available.[5] The carbon of the nitrile group (-C≡N) typically appears in the range of 115-125 ppm. Aromatic carbons of the naphthalene ring will be in the aromatic region (120-150 ppm), and the methylene carbon (-CH₂-) would be expected in the range of 20-30 ppm. | [5] |

| Infrared (IR) Spectroscopy | An FTIR spectrum is available.[5] A sharp, medium-intensity peak characteristic of the nitrile (-C≡N) stretch is expected around 2240-2260 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be in the 1400-1600 cm⁻¹ region. | [5] |

| Mass Spectrometry (MS) | GC-MS data is available.[5] The molecular ion peak (M⁺) is expected at m/z 167.[5] Common fragmentation patterns may involve the loss of the cyanide radical or rearrangements of the naphthylmethyl cation. | [5] |

Reactivity, Stability, and Handling

Stability : this compound is stable under normal temperatures and pressures.[13]

Reactivity : The reactivity of this compound is primarily dictated by the nitrile functional group and the aromatic naphthalene ring system.

-

Nitrile Group : The nitrile group can undergo nucleophilic addition reactions. For instance, it can be hydrolyzed under acidic or basic conditions to form 1-naphthylacetic acid or its corresponding amide. It can also be reduced to form 2-(1-naphthyl)ethanamine.

-

Aromatic Ring : The naphthalene ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.

Incompatibilities : It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[13]

Hazardous Decomposition Products : Upon combustion, it may produce nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[13]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via the nucleophilic substitution of 1-chloromethylnaphthalene with sodium cyanide.[2][6]

Materials and Reagents :

-

1-Chloromethylnaphthalene (695g)

-

Sodium Cyanide (350g)

-

Methanol (1500ml)

-

Water (475ml)

Procedure :

-

Combine 695g of 1-chloromethylnaphthalene, 1500ml of methanol, 475ml of water, and 350g of sodium cyanide in a suitable reaction vessel.[2][6]

-

After the reaction is complete, evaporate approximately 1300ml of methanol.[2][6]

-

The expected yield is approximately 670-680g of this compound.[2][6]

Purification

Recrystallization is a common method for the purification of solid organic compounds. While the synthesis protocol above yields a product that is washed to neutrality, further purification for analytical purposes can be achieved by recrystallization from a suitable solvent system, such as a toluene-hexane mixture.[14]

Safety and Hazard Information

This compound is considered hazardous and should be handled with appropriate safety precautions.[4][5]

Hazard Classifications :

-

Acute Toxicity (Oral, Dermal, Inhalation) : Harmful if swallowed, in contact with skin, or if inhaled.[5][15]

-

Eye Damage/Irritation : Causes serious eye irritation.[5][15]

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[13][15]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[13][15]

-

Respiratory Protection : Use with adequate ventilation. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[13][15]

Handling and Storage :

-

Wash thoroughly after handling.[13]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[13]

-

Keep away from incompatible substances.[13]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis.[2] Its primary industrial application is as an intermediate in the production of pharmaceuticals and other fine chemicals.[1][4] A notable example is its use in the synthesis of Agomelatine, a melatonergic antidepressant.[4] The reactivity of its nitrile and naphthalene components allows for diverse chemical transformations, making it a versatile precursor in medicinal chemistry.[1] While direct involvement in specific signaling pathways is not extensively documented for this compound itself, its derivatives, such as naphthyridines, have shown biological activities including antineoplastic properties by inhibiting pathways like WNT signaling.[16]

Visualizations

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Key reactions of the nitrile group in this compound.

Caption: Role of this compound as a building block in drug development.

References

- 1. CAS 132-75-2: 1-Naphthaleneacetonitrile | CymitQuimica [cymitquimica.com]

- 2. This compound | 132-75-2 [chemicalbook.com]

- 3. L06696.06 [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Naphthaleneacetonitrile | C12H9N | CID 8596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 132-75-2 [m.chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chembk.com [chembk.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound | CAS#:7498-57-9 | Chemsrc [chemsrc.com]

- 11. This compound (132-75-2) 1H NMR [m.chemicalbook.com]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 1-Naphthyl acetonitrile(132-75-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-Naphthylacetonitrile (CAS 132-75-2)

Introduction: Unveiling the Synthetic Potential of this compound

This compound, identified by CAS number 132-75-2, is a pivotal organic compound characterized by a naphthalene ring linked to an acetonitrile group.[1] This structure imparts a unique combination of aromaticity and reactivity, establishing it as a versatile and valuable intermediate in the landscape of organic synthesis. While appearing as a colorless to pale yellow solid in its pure form, its true significance lies in its role as a foundational building block for a diverse array of more complex molecules.[1] For professionals in pharmaceutical and agrochemical research and development, understanding the properties, synthesis, and reactivity of this compound is crucial for leveraging its full potential in the creation of novel, high-value chemical entities. This guide provides a comprehensive technical overview, from fundamental properties to practical synthetic protocols, designed to empower researchers in their scientific endeavors.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough characterization is the bedrock of any chemical synthesis. The identity and purity of this compound are confirmed through a combination of its physical properties and spectroscopic data.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These parameters are essential for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 132-75-2 | [2] |

| Molecular Formula | C₁₂H₉N | [2] |

| Molecular Weight | 167.21 g/mol | [2] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid after melting | [3] |

| Melting Point | 33-35 °C (lit.) | [3][4][5] |

| Boiling Point | 191-194 °C at 18 mmHg (lit.) | [3][4][5] |

| Density | ~1.111 g/cm³ (rough estimate) | [3][5] |

| Refractive Index (n²⁰/D) | 1.6192 (lit.) | [3][4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, dichloromethane, and methanol.[3] | [1][3] |

| Flash Point | >110 °C (>230 °F) | [3] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the structure of this compound. The data below represents typical spectral characteristics used for its identification.

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons of the naphthalene ring and the methylene (-CH₂) protons adjacent to the nitrile group. | [2][6] |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the carbons in the naphthalene ring, the methylene carbon, and the nitrile carbon. | [2] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found around 2250 cm⁻¹. Aromatic C-H stretching and C=C ring stretching bands are also present. | [2] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 167.21). | [2] |

Section 2: Synthesis of this compound: Pathways and Protocols

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired purity, scale, and available starting materials. We will explore a classical, well-established method and a modern approach aimed at high-purity product suitable for pharmaceutical applications.

Classical Synthesis: Cyanation of 1-(Chloromethyl)naphthalene

This is a straightforward and widely cited nucleophilic substitution method. The core of this reaction is the displacement of the chloride ion from 1-(chloromethyl)naphthalene by a cyanide salt.

Causality Behind Experimental Choices:

-

Solvent System: A mixture of methanol and water is used to dissolve both the organic substrate (1-chloromethylnaphthalene) and the inorganic salt (sodium cyanide), facilitating the reaction between the two phases.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.

-

Workup: Evaporation of methanol followed by washing with water is a critical purification step. This removes the unreacted sodium cyanide and other water-soluble byproducts, leading to the isolation of the desired organic product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(chloromethyl)naphthalene (e.g., 695g), methanol (1500ml), and water (475ml).[3][4][5]

-

Addition of Cyanide: Carefully add sodium cyanide (350g) to the mixture. Caution: Sodium cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the mixture to boiling and maintain a gentle reflux with continuous stirring for approximately 2 hours.[3][4][5]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool. Set up a rotary evaporator to remove the bulk of the methanol (~1300ml).[3][4]

-

Product Isolation and Purification: Cool the remaining residue. The crude product will likely precipitate. Wash the product thoroughly with water until the washings are neutral to remove any remaining salts.[3][4]

-

Drying: Dry the isolated solid to obtain this compound. The expected yield is typically high for this reaction.

Caption: Classical synthesis of this compound via nucleophilic substitution.

High-Purity Synthesis for Pharmaceutical Intermediates

For applications in drug development, achieving high purity is paramount. A patented method describes a two-step process starting from 2'-acetonaphthone, which is designed to minimize impurities.[7]

-

Step 1: Willgerodt Reaction and Hydrolysis: 2'-Acetonaphthone undergoes a Willgerodt reaction followed by hydrolysis to produce 2-naphthylacetic acid.[7]

-

Step 2: Conversion to Nitrile: The resulting 2-naphthylacetic acid is then reacted with a halogenating agent and sulfamide to yield high-purity 2-naphthylacetonitrile.[7] This method is noted to produce a product with HPLC purity of 95% or more, making it highly suitable as a raw material for synthesizing medicinal products.[7]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems primarily from the reactivity of its nitrile functional group. This group can be transformed into a variety of other functionalities, making it a valuable synthon.

Hydrolysis to 1-Naphthaleneacetic Acid (NAA)

One of the most significant transformations of this compound is its hydrolysis to 1-Naphthaleneacetic acid (NAA). NAA is a well-known synthetic auxin, a type of plant hormone that regulates growth.[8][9] The hydrolysis can be achieved under either acidic or basic conditions, where the nitrile group is converted into a carboxylic acid. This reaction is a cornerstone in the production of certain agrochemicals.

Caption: Conversion of this compound to 1-Naphthaleneacetic Acid.

Role as a Precursor in Drug Synthesis

In drug development, this compound serves as a key intermediate. For instance, it is listed as an impurity of Naphazoline, a potent vasoconstrictor, suggesting its use in the synthetic pathway of this drug.[2][4] The nitrile group can be reduced to form an amine or reacted with various nucleophiles to construct heterocyclic ring systems, which are common scaffolds in medicinal chemistry. Its utility has been demonstrated in the preparation of compounds with potential antibiotic activity, such as 2-alkylidenethiazolidine-4,5-diones.[10]

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when working with this compound.

GHS Hazard Identification

Based on aggregated data, this compound is classified with the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][11]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][11]

The GHS signal word is typically "Warning" or "Danger" depending on the supplier and concentration.[11][12]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.[11] A recommended storage temperature is below 15°C in a dark place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound (CAS 132-75-2) is more than just a chemical compound; it is an enabling tool for innovation in chemical synthesis. Its well-defined properties, accessible synthetic routes, and versatile reactivity make it an indispensable intermediate for researchers in both academic and industrial settings. From the synthesis of plant growth regulators to its role as a precursor in the complex pathways of drug discovery, a deep understanding of this molecule's chemistry is essential. By adhering to rigorous scientific principles and safety protocols, the full synthetic potential of this compound can be responsibly and effectively harnessed to advance scientific discovery.

References

- 1. CAS 132-75-2: 1-Naphthaleneacetonitrile | CymitQuimica [cymitquimica.com]

- 2. 1-Naphthaleneacetonitrile | C12H9N | CID 8596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 132-75-2 [m.chemicalbook.com]

- 4. This compound | 132-75-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound (132-75-2) 1H NMR spectrum [chemicalbook.com]

- 7. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]

- 8. ee.bloomtechz.com [ee.bloomtechz.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | CAS#:7498-57-9 | Chemsrc [chemsrc.com]

- 11. fishersci.com [fishersci.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Comprehensive Technical Guide to 1-Naphthylacetonitrile (C12H9N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthylacetonitrile, with the molecular formula C12H9N, is a pivotal organic intermediate with significant applications in the pharmaceutical and chemical industries.[1] This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and key applications, with a focus on its role as a versatile building block in organic synthesis.[1][2] Detailed experimental protocols, data summaries, and visual diagrams of synthetic and potential metabolic pathways are presented to support research and development activities.

Physicochemical Properties

This compound is typically an off-white to yellow solid or melt.[3][4] It is insoluble in water but soluble in common organic solvents.[2][3] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C12H9N |

| Molecular Weight | 167.21 g/mol |

| Melting Point | 33-35 °C |

| Boiling Point | 191-194 °C at 18 mmHg |

| Appearance | Off-white to yellow solid or melt |

| Solubility | Insoluble in water |

Synthesis of this compound

The most common method for synthesizing this compound is through the nucleophilic substitution of a 1-naphthylmethyl halide with a cyanide salt.[5] A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis from 1-Chloromethylnaphthalene

Materials:

-

1-Chloromethylnaphthalene

-

Sodium Cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H2O)

Procedure:

-

In a suitable reaction vessel, a mixture of 695g of 1-chloromethylnaphthalene, 1500ml of methanol, 475ml of water, and 350g of sodium cyanide is prepared.[3]

-

The mixture is heated to boiling and refluxed with stirring for 2 hours.[3]

-

After the reaction is complete, 1300ml of methanol is evaporated from the mixture.[3]

-

The reaction mixture is then cooled.[3]

-

The resulting product is washed with water until neutral to yield 670-680g of this compound.[3]

Synthesis Workflow Diagram

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis.[5] Its nitrile group can be readily converted into other functional groups such as amines and carboxylic acids, making it a valuable starting material for a wide range of more complex molecules.[5]

Key Intermediate in Agomelatine Synthesis

One of the most notable applications of a derivative of this compound is in the synthesis of Agomelatine, a melatonergic antidepressant.[2][6] Specifically, (7-methoxy-1-naphthyl)acetonitrile is a key intermediate in several synthetic routes to Agomelatine.[6][7] The synthesis of Agomelatine from this intermediate typically involves the reduction of the nitrile group to an amine, followed by acetylation.[6][7]

Role as a Synthetic Building Block

Beyond pharmaceuticals, this compound is also utilized in the manufacturing of dyes and pigments.[1]

Hypothetical Metabolic Pathway

Potential Metabolic Pathway Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 132-75-2 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 132-75-2 | Benchchem [benchchem.com]

- 6. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Numb/Notch signaling pathway modulation enhances human pancreatic cancer cell radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Naphthylacetonitrile melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 1-Naphthylacetonitrile

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No. 132-75-2), targeted at researchers, scientists, and professionals in drug development. The document details the physical constants and outlines standard experimental protocols for their determination.

Physicochemical Data of this compound

This compound is a white to yellow solid or melt, insoluble in water, which serves as an important intermediate in organic synthesis.[1] Its key physical properties are summarized below.

| Property | Value | Conditions |

| Melting Point | 31.0 - 40.0 °C | Not specified |

| 32 - 33 °C | Not specified | |

| 33 - 35 °C | Literature value[1][2][3][4] | |

| Boiling Point | 191 - 194 °C | at 18 mmHg (2.4 kPa)[1][2][3][4] |

| 180 - 182 °C | at 9 mmHg[5] | |

| 162 - 164 °C | Not specified |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the identity and purity of a chemical compound.[6] The following sections describe standard laboratory methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For pure crystalline compounds, this transition occurs over a very narrow range, typically 0.5-1.0°C.[7] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[8]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or a heated metal block device like a Mel-Temp).

-

Thermometer (calibrated).[7]

-

Glass capillary tubes (sealed at one end).[8]

-

Sample of this compound (finely powdered).[7]

Procedure (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered organic solid is packed tightly into a glass capillary tube to a depth of 1-2 mm.[7][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the middle of the thermometer bulb.[7] This assembly is then placed in the heating bath (e.g., Thiele tube) or inserted into the heating block of a melting point apparatus.[7]

-

Heating: The apparatus is heated gently.[7] It is standard practice to perform a rapid initial determination to find an approximate melting point. A second, more careful determination is then performed, with the temperature being raised slowly, at a rate of about 1-2°C per minute, as it approaches the expected melting point.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears (melting begins) and the temperature at which the entire sample becomes a clear liquid (melting is complete) are recorded.[10] This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] Like the melting point, it is a key physical property used for identification and purity assessment.

Apparatus:

-

Thiele tube or an aluminum block with holes.[12]

-

Small test tube (fusion tube).[12]

-

Thermometer.

-

Capillary tube (sealed at one end).[12]

-

Liquid sample of this compound (if melted) or other organic liquid.

Procedure (Capillary Method):

-

Sample Preparation: A few milliliters of the liquid are placed into a small test tube.[6]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end upwards.[12][13] The test tube is then attached to a thermometer.

-

Heating: The assembly is heated gently and uniformly in a Thiele tube or aluminum block.[11][12]

-

Observation and Recording: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[12] The temperature at which this occurs is noted. An alternative and often more precise method is to then remove the heat source; the boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11]

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound CAS#: 132-75-2 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 132-75-2 [chemicalbook.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

An In-depth Technical Guide to the Solubility of 1-Naphthylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Naphthylacetonitrile, a key intermediate in organic synthesis. Due to the limited availability of public quantitative solubility data, this document focuses on providing a detailed experimental protocol for researchers to determine its solubility in various organic solvents. The methodologies outlined are based on established principles of solubility determination and are intended to enable the generation of precise and reliable data for research and development purposes.

Introduction to this compound

This compound (C₁₂H₉N) is a solid organic compound with a melting point of 33-35 °C.[1][2][3][4] It serves as a versatile intermediate in the synthesis of various more complex molecules. A thorough understanding of its solubility in different organic solvents is fundamental for its application in chemical reactions, purification processes such as recrystallization, and formulation development.

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Water | Insoluble[1][2] |

| Chloroform | Sparingly Soluble[2] |

| Dichloromethane | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method is robust and can be adapted to a wide range of organic solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

3.3. Data Reporting

The solubility should be reported in standard units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Polarity: Based on the principle of "like dissolves like," the solubility of this compound will be higher in solvents with similar polarity.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Solvent-Solute Interactions: The specific interactions, such as hydrogen bonding and van der Waals forces, between this compound and the solvent molecules will play a crucial role in determining its solubility.

This guide provides a framework for the systematic determination of the solubility of this compound in various organic solvents. The generation of such quantitative data is essential for the efficient and effective use of this compound in research and development.

References

An In-Depth Technical Guide to the Mechanism of Action of 1-Naphthylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthylacetonitrile (C₁₂H₉N) is a versatile aromatic organic compound that holds a significant position as a crucial intermediate in diverse fields of chemical synthesis.[1][2] Its primary importance lies in its role as a precursor to the synthetic auxin, 1-naphthaleneacetic acid (NAA), a widely utilized plant growth regulator, and as a fundamental building block in the pharmaceutical industry, notably in the synthesis of the antidepressant agomelatine.[1][2] This technical guide aims to provide a comprehensive and in-depth understanding of the mechanism of action of this compound, with a focus on its biological conversion and subsequent molecular interactions in both plant and mammalian systems.

Part 1: Primary Mechanism of Action in Plants - A Pro-Auxin Strategy

The principal biological activity of this compound in the plant kingdom is not intrinsic but is realized through its metabolic transformation into a potent plant hormone mimic.

The Auxin Connection: Conversion to 1-Naphthaleneacetic Acid (NAA)

The auxin-like effects observed upon application of this compound to plants are a direct consequence of its conversion to 1-naphthaleneacetic acid (NAA). NAA is a synthetic analog of the primary native plant auxin, indole-3-acetic acid (IAA), and effectively modulates a vast array of developmental processes, including cell division, elongation, and differentiation.[3]

Enzymatic Bioactivation by Plant Nitrilases

The metabolic conversion of this compound to NAA is an enzymatic process catalyzed by nitrilases.[4][5][6] More specifically, plant arylacetonitrilases are responsible for the hydrolysis of the nitrile moiety (-C≡N) of this compound, yielding a carboxylic acid group (-COOH) and ammonia, thus forming NAA.[3][7] This bioactivation is a key step, turning an inactive precursor into a biologically active molecule. While the specific nitrilase isozymes that metabolize this compound have not been exhaustively characterized, the known substrate preferences of plant arylacetonitrilases for similar structures strongly indicate this metabolic fate.[3][7]

Downstream Auxin Signaling Cascade

Once formed, NAA integrates into the canonical auxin signaling pathway. It functions by promoting the interaction between the TIR1/AFB family of F-box proteins and the Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination of the Aux/IAA proteins and their subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby modulating their expression and bringing about the characteristic physiological responses to auxins.

Figure 1: The pro-auxin mechanism of this compound in plant cells.

Part 2: Metabolism and Effects in Mammalian Systems

In the context of mammalian biology, this compound is primarily considered from a metabolic and toxicological standpoint, as well as its utility as a chemical intermediate.

Mammalian Metabolism

The metabolism of this compound in mammals is anticipated to be primarily hepatic, mediated by the cytochrome P450 (CYP450) enzyme system.[8][9] The metabolic pathways likely involve:

-

Oxidation of the Naphthalene Ring: Similar to naphthalene, the aromatic ring system of this compound is a probable target for CYP450-mediated hydroxylation, leading to the formation of naphthol and dihydrodiol metabolites.[10][11] These phase I metabolites would then undergo phase II conjugation (e.g., with glucuronic acid or sulfate) to increase their water solubility and facilitate excretion.[10]

-

Metabolism of the Nitrile Group: The nitrile group can be metabolized by CYP450 enzymes, potentially leading to the release of cyanide, which is subsequently detoxified by rhodanese to the less toxic thiocyanate.[12] Another possibility is the oxidative conversion of the nitrile to an amide by certain CYP450 isozymes.[13]

While the specific CYP450 isoforms involved in the metabolism of this compound have not been definitively identified, CYP1A2, CYP2E1, and CYP3A4 are plausible candidates based on their known roles in the metabolism of naphthalene and other nitriles.[8][10][11]

Pharmacological and Toxicological Profile

Currently, there is a lack of comprehensive studies on the specific pharmacological effects of this compound in mammals. Its main relevance in this area is as a precursor in the synthesis of pharmaceuticals.[1][2]

From a toxicological perspective, this compound is classified as a hazardous substance.

| Toxicity Endpoint | Hazard Statement | References |

| Acute Oral Toxicity | Harmful if swallowed | [2] |

| Acute Dermal Toxicity | Harmful in contact with skin | [2] |

| Acute Inhalation Toxicity | Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | Causes skin irritation | [2] |

| Eye Damage/Irritation | Causes serious eye irritation | [2] |

| Table 1: Summary of the Toxicological Profile of this compound. |

Part 3: Experimental Protocols for Elucidating the Mechanism of Action

The following experimental protocols provide a framework for investigating and confirming the mechanism of action of this compound.

Protocol for Determining Auxin-like Activity: Rice Root Inhibition Bioassay

This bioassay quantitatively assesses the auxin-like activity of a substance by measuring its inhibitory effect on root elongation.[14][15]

Methodology:

-

Seed Germination: Rice (Oryza sativa) seeds are surface-sterilized and germinated on moist filter paper in darkness for 48-72 hours until the primary roots are 10-15 mm in length.

-

Preparation of Test Solutions: A dilution series of this compound and a positive control, NAA, are prepared in a suitable solvent (e.g., DMSO) and then diluted in distilled water to final concentrations ranging from 10⁻⁸ to 10⁻⁴ M. A control solution containing the same concentration of the solvent is also prepared.

-

Bioassay Setup: Petri dishes are lined with filter paper, and a standard volume of each test and control solution is added.

-

Incubation: Seedlings with uniform, straight roots are selected and placed in the prepared Petri dishes (typically 5-10 seedlings per dish). The dishes are then incubated in the dark at a constant temperature (e.g., 25°C) for 48-72 hours.

-

Data Collection and Analysis: The length of the primary root of each seedling is measured. The average root length for each treatment is calculated and expressed as a percentage of the control. A dose-response curve is generated by plotting the percentage of root growth inhibition against the logarithm of the compound's concentration.

Protocol for In Vitro Nitrilase Activity Assay

This assay is designed to provide direct evidence of the enzymatic conversion of this compound to NAA.[16][17][18]

Methodology:

-

Enzyme Preparation: A crude enzyme extract is prepared from plant tissue known to exhibit nitrilase activity (e.g., barley shoots or Arabidopsis seedlings) by homogenization in a cold extraction buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 2 mM DTT and 1 mM EDTA), followed by centrifugation to clear the lysate.[19]

-

Reaction Mixture: The assay is performed by incubating the enzyme extract with a buffered solution of this compound. A control reaction without the enzyme is run in parallel.

-

Incubation: The reaction mixtures are incubated at an optimal temperature (e.g., 30°C) with agitation for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Analysis: The reaction is terminated by the addition of acid (e.g., 1 M HCl). The samples are then centrifuged, and the supernatant is analyzed by HPLC-MS/MS to quantify the amount of NAA produced.

-

Activity Calculation: The specific activity of the nitrilase is calculated as the amount of NAA produced per unit of time per milligram of protein in the extract.

Protocol for Quantification of this compound and NAA in Plant Tissues by HPLC-MS/MS

This protocol enables the in vivo investigation of the uptake and metabolic conversion of this compound to NAA in plant tissues.[20][21][22]

Figure 2: A generalized workflow for the extraction and quantification of this compound and its metabolite NAA from plant tissues.

Methodology:

-

Treatment: Plant seedlings or cell cultures are treated with a defined concentration of this compound for different durations.

-

Harvesting and Extraction: At each time point, the plant material is harvested, weighed, and immediately flash-frozen in liquid nitrogen. The frozen tissue is then homogenized in an extraction solvent like acidified acetonitrile.

-

Cleanup: The homogenate is centrifuged, and the resulting supernatant is subjected to solid-phase extraction (SPE) to remove interfering matrix components.

-

Sample Preparation for Analysis: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.

-

HPLC-MS/MS Analysis: The prepared sample is injected into an HPLC-MS/MS system. Separation is achieved on a C18 column, and detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of both this compound and NAA.

Part 4: Summary and Future Directions

To further advance our understanding, future research efforts should be directed towards:

-

Enzyme Identification and Characterization: The specific plant nitrilases and mammalian CYP450 isozymes responsible for the metabolism of this compound should be identified, and their enzymatic kinetics characterized.

-

Pharmacological Screening: A thorough investigation into the potential direct pharmacological targets of this compound in mammalian systems is warranted to explore any bioactivity beyond its role as a synthetic intermediate.

Such studies will not only deepen our fundamental knowledge of this compound but also refine its applications in both agricultural and pharmaceutical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Primary or secondary? Versatile nitrilases in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant nitrilase: a new job for an old enzyme [ouci.dntb.gov.ua]

- 5. Plant nitrilase: a new job for an old enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrilase enzymes and their role in plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of arylacetonitrilase production from Alcaligenes sp. MTCC 10675 and its application in mandelic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo comet assay of acrylonitrile, 9-aminoacridine hydrochloride monohydrate and ethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. What is Auxin bioassay class 11 biology CBSE [vedantu.com]

- 16. From sequence to function: a new workflow for nitrilase identification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijbiotech.com [ijbiotech.com]

- 19. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 20. researchgate.net [researchgate.net]

- 21. eurl-pesticides.eu [eurl-pesticides.eu]

- 22. researchgate.net [researchgate.net]

Introduction: The Precursor Strategy in Auxin Application

An In-Depth Technical Guide to 1-Naphthylacetonitrile as a Synthetic Auxin Precursor

Auxins represent a class of plant hormones that are central to nearly every aspect of plant growth and development, from cell elongation and division to root initiation and fruit development. While Indole-3-acetic acid (IAA) is the primary naturally occurring auxin, a range of synthetic auxins have been developed for robust application in agriculture and horticulture. Among the most prominent is 1-Naphthaleneacetic acid (NAA), valued for its efficacy in promoting adventitious rooting, preventing premature fruit drop, and as a thinning agent.

This guide focuses on this compound (NAN), the direct nitrile-containing precursor to NAA. The use of a precursor, or "prodrug," approach is a sophisticated strategy in chemical biology. A precursor is a compound that is converted into the active molecule through metabolic processes within the target organism. In this case, NAN is applied to the plant, where it undergoes enzymatic conversion to the biologically active NAA. This strategy can offer advantages such as altered uptake kinetics, differential transport, and a more sustained, slow release of the active hormone, providing a longer duration of action compared to the direct application of NAA.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of NAN is fundamental for its effective use in experimental and applied settings. Its limited solubility in water necessitates the use of organic solvents for the preparation of stock solutions.

| Property | Value | Reference(s) |

| CAS Number | 132-75-2 | |

| Molecular Formula | C₁₂H₉N | |

| Molecular Weight | 167.21 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 33-35 °C | |

| Boiling Point | 191-194 °C at 18 mmHg | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone. |

The Core Mechanism: Enzymatic Conversion of NAN to NAA

The bioactivity of NAN as an auxin is entirely dependent on its conversion to NAA within the plant tissues. This transformation is not a spontaneous chemical reaction but a precise enzymatic hydrolysis catalyzed by a specific class of enzymes.

The Role of Nitrilase Enzymes

The key players in this conversion are nitrilases (EC 3.5.5.1). These enzymes are widespread in plants, bacteria, and fungi and specialize in hydrolyzing nitrile compounds (containing a -C≡N group) directly to the corresponding carboxylic acid and ammonia. The reaction is a single-step process, avoiding the formation of an intermediate amide, which would require a second enzyme (amidase) for conversion.

The nitrilase-catalyzed hydrolysis of this compound proceeds as follows: The enzyme's active site, featuring a critical catalytic triad of cysteine, glutamate, and lysine residues, facilitates a nucleophilic attack on the carbon atom of the nitrile group in NAN. Through a thioimidate intermediate, the C≡N bond is cleaved and hydrolyzed, releasing 1-Naphthaleneacetic acid (NAA) and an ammonia molecule (NH₃).

This metabolic pathway is a part of the plant's natural machinery for nitrogen metabolism and detoxification of both endogenous and exogenous nitrile compounds.

Caption: Enzymatic conversion of NAN to the active auxin NAA by plant nitrilases.

Physiological Effects and Applications

Once converted to NAA, the compound elicits the full spectrum of auxin-mediated physiological responses. The application of NAN is therefore a reliable method for inducing these effects, often with the added benefit of a sustained-release profile as the enzymatic conversion occurs over time.

-

Promotion of Adventitious Rooting: NAN is highly effective for stimulating root formation on stem and leaf cuttings, a cornerstone of vegetative propagation in horticulture.

-

Control of Fruit Set and Drop: Application can be timed to either thin excess fruit early in development or to prevent premature abscission (dropping) of fruit as it approaches maturity.

-

Broad-Spectrum Growth Regulation: As a potent auxin, NAA derived from NAN influences cell elongation, division, and differentiation, affecting overall plant architecture and vigor.

-

Use in Plant Tissue Culture: In sterile culture media, NAN serves as a reliable source of auxin to induce root development (rhizogenesis) from callus or explants.

-

Alleviation of Abiotic Stress: Studies have shown that exogenous application of NAA (and by extension, its precursor NAN) can help mitigate the negative impacts of environmental stresses such as drought and soil alkalinity by modulating physiological and biochemical responses.

Methodologies and Experimental Protocols

For researchers and development professionals, standardized protocols are essential for obtaining reproducible and reliable results. The following sections provide validated, step-by-step methodologies for working with NAN.

Protocol 1: Preparation of a this compound (NAN) Stock Solution

Rationale: Due to its poor aqueous solubility, a concentrated stock solution in an appropriate organic solvent must be prepared first. This stock is then used for making final dilutions in aqueous buffers or culture media.

Materials:

-

This compound (NAN) powder

-

Ethanol (95-100%) or Dimethyl sulfoxide (DMSO)

-

Volumetric flask (e.g., 10 mL or 25 mL)

-

Magnetic stirrer and stir bar

-

Sterile, amber glass bottle for storage

-

Sterile water

Procedure:

-

Calculate Mass: Determine the mass of NAN powder needed for a desired stock concentration (e.g., 10 mg/mL or ~60 mM). For 10 mL of a 10 mg/mL stock, weigh out 100 mg of NAN.

-

Dissolution: Add the weighed NAN powder to the volumetric flask. Add approximately 70-80% of the final volume of the chosen solvent (e.g., 7-8 mL of ethanol for a 10 mL stock).

-

Mixing: Place a magnetic stir bar in the flask and stir on a magnetic stir plate until the NAN is completely dissolved. Gentle warming may be used to aid dissolution but is often not necessary.

-

Final Volume: Once dissolved, carefully add the solvent to bring the solution up to the final volume mark on the volumetric flask.

-

Storage: Transfer the stock solution to a sterile, clearly labeled amber glass bottle to protect it from light. Store at 4°C for short-term use (weeks) or at -20°C for long-term storage (months).

-

Working Solutions: To prepare a working solution (e.g., 10 µM), dilute the stock solution in the final aqueous medium. Causality Note: Ensure the final concentration

Synthesis of 1-Naphthylacetonitrile from 1-Chloromethyl Naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-Naphthylacetonitrile from 1-chloromethyl naphthalene. The document outlines the chemical reaction, experimental protocols, and quantitative data to support research and development in organic synthesis and drug discovery. This compound is a valuable intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Reaction Pathway

The synthesis of this compound from 1-chloromethyl naphthalene is a nucleophilic substitution reaction. The chloromethyl group of 1-chloromethyl naphthalene is reacted with a cyanide salt, typically sodium cyanide or potassium cyanide, to yield the corresponding nitrile.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

A representative experimental procedure for the synthesis of this compound is detailed below. This protocol is based on established laboratory methods.[1][2]

Materials:

-

1-Chloromethyl naphthalene

-

Sodium cyanide (or Potassium cyanide)

-

Methanol

-

Water

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, combine 695g of 1-chloromethyl naphthalene, 1500ml of methanol, and 475ml of water.[1][2]

-

Heat the mixture to boiling and maintain reflux with constant stirring for 2 hours.[1][2]

-

After the reaction is complete, evaporate approximately 1300ml of methanol.[1][2]

-

Cool the remaining reaction mixture.

-

Wash the product with water until it is neutral.

-

The resulting product is this compound, obtained in a yield of 670-680g.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Solvent | Volume (ml) | Reaction Time (h) | Yield (g) |

| 1-Chloromethyl naphthalene | 176.64 | 695 | 3.93 | Methanol | 1500 | 2 | - |

| Sodium Cyanide | 49.01 | 350 | 7.14 | Water | 475 | 2 | - |

| This compound | 167.21 | - | - | - | - | 2 | 670-680 |

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

Cyanide Hazard: Sodium and potassium cyanide are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. In case of contact, seek immediate medical attention. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.

-

1-Chloromethyl naphthalene: This compound is a lachrymator and an irritant. Handle with appropriate personal protective equipment, including gloves and safety goggles.

-

Solvents: Methanol is flammable and toxic. Use in a well-ventilated area and away from ignition sources.

This guide provides a foundational understanding of the synthesis of this compound. For further applications and process optimization, additional research and experimental validation are recommended.

References

physical and chemical profile of 1-Naphthylacetonitrile

An In-depth Technical Guide to 1-Naphthylacetonitrile

Abstract

This compound, with the CAS Registry Number 132-75-2, is an aromatic organic compound featuring a naphthalene ring substituted with an acetonitrile group.[1][2] It typically presents as a white to pale yellow solid.[1][3] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1][3] Its reactivity is primarily centered around the nitrile functional group, which readily participates in nucleophilic addition reactions.[1] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis protocols, reactivity, and safety considerations associated with this compound, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is characterized by its naphthalene moiety, which imparts aromatic properties.[1] It is a solid at room temperature with a distinct melting point range.[3] While its solubility in water is limited, it is soluble in common organic solvents such as chloroform, dichloromethane, methanol, ethanol, and acetone.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 132-75-2 | [2][4][5][6] |

| Molecular Formula | C₁₂H₉N | [2][4][5][7][8] |

| Molecular Weight | 167.21 g/mol | [4][5][7][9] |

| Appearance | White to yellow solid or melt; colorless to pale yellow solid | [1][4][8] |

| Melting Point | 33-35 °C (lit.); 82-84 °C (lit.) | [4][5][7][8] |

| Boiling Point | 191-194 °C at 18 mmHg (lit.); 323.9 °C at 760 mmHg | [4][5][7][8] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| Refractive Index | n20/D 1.6192 (lit.) | [4][5][8] |

| Flash Point | >230 °F (>110 °C) | [4][8] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [7] |

| Solubility | Insoluble in water.[4][8] Soluble in organic solvents like ethanol, acetone, chloroform (sparingly), dichloromethane (slightly), and methanol (slightly). | [1][4] |

| LogP | 2.68 | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following table summarizes the available spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability |

| ¹H NMR | Available[4][9][10] |

| ¹³C NMR | Available[9] |

| Mass Spectrometry (MS) | Available[4][9][11] |

| Infrared Spectroscopy (IR) | Available[4][9] |

Chemical Reactivity and Stability

Stability: this compound is stable under normal temperatures and pressures.[12] It should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[12][13]

Reactivity: The compound's reactivity is largely dictated by the nitrile (-C≡N) group.[1]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[12][13]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may produce irritating and toxic gases and fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[12]

-

Nucleophilic Addition: The nitrile group is susceptible to nucleophilic addition reactions, which is a key aspect of its utility as a synthetic intermediate.[1] For instance, it can be hydrolyzed under acidic conditions to form 1-naphthylacetic acid or undergo ethanolysis to produce ethyl 1-naphthylacetate.[14]

Synthesis Protocols

The most common method for synthesizing this compound is through the nucleophilic substitution of a 1-naphthylmethyl halide with a cyanide salt.[15]

Experimental Protocol: Synthesis from 1-Chloromethylnaphthalene [4][15]

This protocol describes the synthesis of this compound via the reaction of 1-chloromethylnaphthalene with sodium cyanide.

Materials:

-

1-Chloromethylnaphthalene (695g)

-

Sodium Cyanide (350g)

-

Methanol (1500ml)

-

Water (475ml)

Procedure:

-

A mixture of 695g of 1-chloromethylnaphthalene, 1500ml of methanol, 475ml of water, and 350g of sodium cyanide is prepared in a suitable reaction vessel.

-

The mixture is heated to boiling reflux with constant stirring.

-

The reaction is allowed to proceed for 2 hours under these conditions.

-

After the reaction is complete, approximately 1300ml of methanol is evaporated from the mixture.

-

The mixture is then cooled.

-

The resulting product is washed with water until it is neutral.

-

This procedure yields 670-680g of this compound.[4]

Caption: A diagram illustrating the synthetic workflow for this compound.

Applications

This compound is a versatile building block in organic synthesis.[1]

-

Pharmaceutical Intermediate: Its primary industrial application is as an intermediate in the production of pharmaceuticals.[1][3] A notable example is its use in the synthesis of the antidepressant Agomelatine.[3]

-

Agrochemical Synthesis: It is also utilized in the manufacturing of various agrochemicals.[1]

-

Chemical Synthesis: It serves as a precursor for other chemical compounds, such as 1-naphthylacetate and tert-butyl benzoates.[4][16]

Caption: The role of this compound as a key synthetic intermediate.

Safety and Handling

This compound is classified as harmful and requires careful handling to avoid exposure.

Table 3: Safety and Handling Information for this compound

| Category | Information | Reference |

| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | |

| Hazard Codes | Xn (Harmful) | [4] |

| Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin. | [8] |

| Safety Statements | S24/25: Avoid contact with skin and eyes. S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [8] |

| First Aid | Ingestion: Rinse mouth, drink 2-4 cupfuls of milk or water if conscious. Do NOT induce vomiting. Seek medical aid. Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid. Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Eyes: Flush eyes with plenty of water for at least 15 minutes. Seek medical aid. | [12] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate. | [12][13] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances. | [4][12] |

References

- 1. CAS 132-75-2: 1-Naphthaleneacetonitrile | CymitQuimica [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 132-75-2 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | CAS#:7498-57-9 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. 1-Naphthaleneacetonitrile | C12H9N | CID 8596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound (132-75-2) 1H NMR [m.chemicalbook.com]

- 11. 1-Naphthaleneacetonitrile [webbook.nist.gov]

- 12. 1-Naphthyl acetonitrile(132-75-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. This compound | 132-75-2 | Benchchem [benchchem.com]

- 16. This compound CAS#: 132-75-2 [m.chemicalbook.com]

In-Depth Technical Guide to the Spectral Data Analysis of 1-Naphthylacetonitrile (FTIR/IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) and infrared (IR) spectral analysis of 1-Naphthylacetonitrile (CAS 132-75-2). The document details the expected vibrational frequencies, a standard experimental protocol for data acquisition, and a logical workflow for the analysis process.

Predicted FTIR/IR Spectral Data of this compound

The following table summarizes the predicted infrared absorption bands for this compound based on the characteristic vibrational frequencies of its constituent functional groups. The molecule's structure, consisting of a naphthalene ring, a methylene bridge (-CH₂-), and a nitrile group (-C≡N), gives rise to a distinct IR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3060 - 3010 | Medium | Aromatic C-H Stretch | Naphthyl Ring |

| ~ 2930 - 2850 | Medium-Weak | Aliphatic C-H Stretch (asymmetric & symmetric) | Methylene (-CH₂) |

| ~ 2250 | Medium-Sharp | C≡N Stretch | Nitrile |

| ~ 1600, 1580, 1510 | Medium-Weak | Aromatic C=C Ring Stretch | Naphthyl Ring |

| ~ 1465 | Medium | CH₂ Scissoring (Bending) | Methylene (-CH₂) |

| Below 900 | Strong | Aromatic C-H Out-of-Plane Bending | Naphthyl Ring |

Note: The exact peak positions and intensities can vary based on the sample phase (neat liquid, solid), measurement technique (e.g., ATR, transmission), and instrument resolution.

Spectral Interpretation

The infrared spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure:

-

Aromatic C-H Stretching: The presence of the naphthalene group is indicated by one or more bands in the 3060-3010 cm⁻¹ region, which is characteristic of C-H stretching vibrations where the carbon is sp² hybridized.

-

Aliphatic C-H Stretching: The methylene bridge connecting the naphthyl ring and the nitrile group will exhibit C-H stretching vibrations typically just below 3000 cm⁻¹, in the 2930-2850 cm⁻¹ range.

-

Nitrile (C≡N) Stretching: A sharp, medium-intensity absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group.[1] This peak is often well-resolved and is a key diagnostic feature.

-

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the fused aromatic rings of the naphthalene moiety give rise to a series of absorptions at approximately 1600, 1580, and 1510 cm⁻¹.

-

Methylene (-CH₂-) Bending: The scissoring (bending) vibration of the methylene group is expected to appear around 1465 cm⁻¹.

-

Fingerprint Region: The region below 1000 cm⁻¹ contains complex vibrations, including the strong out-of-plane C-H bending modes of the substituted naphthalene ring, which are highly characteristic of the substitution pattern.

Experimental Protocol: ATR-FTIR Spectroscopy of Neat this compound

This protocol describes the acquisition of an FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid and solid samples.[2][3]

3.1. Objective: To obtain a high-quality infrared spectrum of this compound in its liquid state for structural elucidation and quality control.

3.2. Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of this compound (solid at room temperature, melts at 33-35°C)

-

Spatula

-

Pipette (if sample is melted)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

3.3. Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the computer are turned on and the software is initiated. Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

-

Sample Preparation: this compound is a solid at room temperature.[4] Gently warm the sample to just above its melting point (33-35°C) to obtain a clear liquid.

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This measures the absorbance of the ambient atmosphere (water vapor, CO₂) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean pipette, place a small drop of the molten this compound onto the center of the ATR crystal.[2] The amount should be sufficient to completely cover the crystal surface.

-

-

Spectrum Acquisition:

-

Position the ATR press arm over the sample. For a liquid, only gentle contact is needed to ensure the liquid spreads across the crystal.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

-

The software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum with their wavenumbers.

-

Compare the obtained spectrum with the predicted values and, if available, a reference spectrum to confirm the identity and purity of the compound.

-

-

Cleaning:

-

Retract the press arm.

-

Thoroughly clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent like isopropanol.

-

Perform a "clean check" by taking a new scan to ensure no sample residue remains.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectral data analysis process for this compound.

Caption: Workflow for FTIR/IR spectral analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Naphthylacetate from 1-Naphthylacetonitrile

Abstract